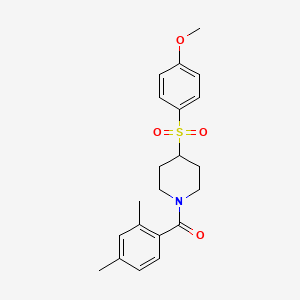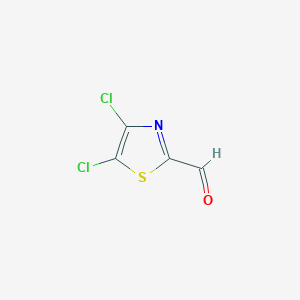![molecular formula C14H17ClN4OS B2484810 (2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone CAS No. 1385425-37-5](/img/structure/B2484810.png)
(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic chemicals characterized by the presence of chloropyridine, thiazole, and piperazine functional groups. These structures are often investigated for their potential in various biological activities and chemical applications. The specific compound may be synthesized and analyzed for its unique properties and potential applications in scientific research, excluding its usage in pharmacology directly.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration, starting from readily available materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. The synthesis aims to achieve a reasonable overall yield with the structures of intermediates and the target compound confirmed via spectroscopic methods such as NMR (Zheng Rui, 2010).
Molecular Structure Analysis
Structural characterization often involves X-ray diffraction studies to confirm the crystal and molecular structure. The arrangement and conformation of the molecular structure are crucial for understanding the compound's reactivity and interaction with other molecules. For compounds with similar structures, crystallographic analysis provides insights into the spatial orientation and intermolecular interactions present in the solid state (S. Prasad et al., 2018).
Chemical Reactions and Properties
The chemical behavior, including reactivity with various reagents and conditions, is fundamental for exploring its utility in synthesis and modification. Nucleophilic substitution reactions, for example, have been studied to understand the kinetics and mechanism involved in the interaction with different nucleophiles in various solvents (M. F. Fathalla & Ezzat A. Hamed, 2006).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are critical for predicting the compound's behavior under different physical conditions. These properties are determined through experimental studies, providing essential data for handling, storage, and application in chemical reactions.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, stability, and compatibility with other chemicals. These properties are crucial for its application in synthesis, manufacturing, and potential biological activities. Understanding the electronic structure, such as the HOMO-LUMO gap, through theoretical calculations can also provide insights into the compound's reactivity (M. Shahana & A. Yardily, 2020).
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-9-17-14(21-10)19-6-4-18(5-7-19)13(20)11-2-3-16-12(15)8-11/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSIKFZOSTIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-(5-methyl-4,5-dihydro-1,3-thiazol-2-YL)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)



![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)



![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)